4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine
Description
This compound features a pyrimidine core substituted at the 4-position with morpholine and at the 2-position with a piperazine moiety bearing a 2,4-dimethylphenylmethyl group. Its molecular formula is C₂₃H₃₂N₆O, with a molecular weight of 408.55 g/mol.
Properties
IUPAC Name |
4-[2-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-17-4-5-20(18(2)14-17)16-25-6-8-27(9-7-25)22-23-19(3)15-21(24-22)26-10-12-28-13-11-26/h4-5,14-15H,6-13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPSMQWDZZBFFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a piperazine moiety are known to interact with a variety of targets, including alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment.
Mode of Action
It is known that compounds with a piperazine moiety can interact with their targets in a variety of ways, often leading to changes in cellular signaling pathways.
Biochemical Pathways
Compounds with a piperazine moiety are known to modulate a variety of biochemical pathways, often related to the function of the targets they interact with.
Biological Activity
The compound 4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine is a complex organic molecule with significant potential in pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of piperazine derivatives known for their diverse biological activities. Its structural complexity is characterized by the presence of a morpholine ring, a piperazine moiety, and a pyrimidine derivative, which contribute to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C22H30N4O |
| Molecular Weight | 370.51 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)C1=CC=C(C=C1)C2CCN(CC2)C3=NC(=NC=C3C(=O)N)C=C(C)C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- G-protein-coupled receptors (GPCRs) : The compound exhibits affinity for specific GPCRs, influencing numerous signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B), which are crucial in neurotransmitter metabolism and have implications in neurodegenerative diseases .
Pharmacological Activities
Research indicates that this compound possesses several pharmacological properties:
- Antidepressant Effects : In vivo studies suggest potential antidepressant activity through modulation of serotonin and norepinephrine levels.
- Antitumor Activity : Preliminary studies have noted its ability to inhibit cancer cell proliferation, particularly in HepG2 liver cancer cells, where it induces apoptosis via mitochondrial pathways .
- Anti-inflammatory Properties : The compound has demonstrated inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential use in treating inflammatory conditions .
Case Studies and Research Findings
Several studies have explored the biological activity of the compound:
Study 1: Antitumor Activity
In a study assessing its effects on HepG2 cells, the compound was found to induce cell cycle arrest at the S phase, leading to increased apoptosis rates. The IC50 values ranged from 6.92 to 8.99 μM, indicating significant potency compared to standard chemotherapeutic agents .
Study 2: Enzyme Inhibition Profile
A screening of various derivatives revealed that this compound effectively inhibits AChE with an IC50 value of approximately 250 µg/mL, comparable to established inhibitors like donepezil .
Study 3: Anti-inflammatory Action
In tests measuring COX enzyme inhibition, compounds related to this structure showed promising results with IC50 values lower than those of traditional NSAIDs, indicating potential for development as anti-inflammatory agents .
Comparison with Similar Compounds
Research Findings and Implications
- Antimalarial Potential: Analogs with pyridyl substituents (e.g., 75, 77) show nanomolar IC₅₀ against Plasmodium falciparum, suggesting the target compound may share this activity if tested .
- Kinase Inhibition: Thieno-pyrimidine derivatives () demonstrate efficacy in cancer models, highlighting the scaffold’s versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
